

# Epelsiban vs. Placebo for Premature Ejaculation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Epelsiban |           |
| Cat. No.:            | B1671370  | Get Quote |

A review of the clinical evidence on the efficacy of the selective oxytocin receptor antagonist, **epelsiban**, reveals a lack of significant improvement in premature ejaculation when compared to placebo. Despite being well-tolerated, clinical trial data indicates that **epelsiban** did not produce a clinically or statistically meaningful increase in Intravaginal Ejaculatory Latency Time (IELT), a key measure in assessing the effectiveness of treatments for this condition.

# **Efficacy Data: A Head-to-Head Comparison**

A key phase 2, multicenter, randomized, double-blind, placebo-controlled study provides the primary source of data on **epelsiban**'s efficacy.[1][2][3] The trial evaluated two fixed doses of **epelsiban** (50 mg and 150 mg) against a placebo. The primary endpoint was the change in IELT, measured via stopwatch.

| Treatment Group    | Baseline IELT (mean,<br>minutes) | On-Treatment IELT<br>(geometric least squares<br>mean, minutes) |
|--------------------|----------------------------------|-----------------------------------------------------------------|
| Placebo            | 0.52                             | 0.62                                                            |
| Epelsiban (50 mg)  | 0.63                             | 0.72                                                            |
| Epelsiban (150 mg) | 0.59                             | 0.69                                                            |

As the data indicates, while there were slight increases in the on-treatment IELT for both **epelsiban** groups, these changes were not statistically significant when compared to the



placebo group.[1][2][3]

# **Mechanism of Action: The Role of Oxytocin**

**Epelsiban** is a potent and selective antagonist of the oxytocin receptor.[4] Oxytocin is a hormone and neurotransmitter implicated in the ejaculatory process. Animal studies have suggested that central administration of an oxytocin antagonist can inhibit ejaculation.[5][6] **Epelsiban** was designed to act on peripheral oxytocin receptors and not readily cross the blood-brain barrier.[4] The lack of efficacy in human trials has led to the hypothesis that a centrally-acting oxytocin receptor antagonist with better central nervous system (CNS) penetration may be required to elicit a significant effect on ejaculation.[4][7]



Click to download full resolution via product page

Caption: Proposed mechanism of **epelsiban** in the ejaculatory pathway.

# Experimental Protocol: Phase 2 Clinical Trial (NCT01021553)

## Validation & Comparative





The primary clinical trial assessing the efficacy of **epelsiban** was a randomized, double-blind, parallel-group, placebo-controlled, stopwatch-monitored, phase 2 study.[1][2][3]

Participants: The study enrolled 77 men between the ages of 18 and 55 who met the International Society for Sexual Medicine consensus definition for premature ejaculation.[1][2] [3] A key inclusion criterion was a mean IELT of less than 65 seconds, confirmed during a 4-week un-medicated run-in period where patients made at least four intercourse attempts.[1][2] [3] Men with moderate-to-severe erectile dysfunction were excluded.[1][2][3]

#### Procedure:

- Screening and Run-in: Following informed consent, participants entered a 4-week run-in period to establish baseline IELT using an electronic diary.[1][2][3]
- Randomization: Eligible patients were randomized to one of three groups: placebo,
   epelsiban 50 mg, or epelsiban 150 mg.[1][2][3]
- Treatment: Participants were instructed to take the assigned medication approximately one hour before anticipated sexual activity over an 8-week treatment period.[1][2][3]
- Data Collection: IELT was recorded for each sexual encounter in an electronic diary.[1][2][3]
   Subjective measures, including intercourse satisfaction, were also recorded. The Modified Index of Premature Ejaculation and the International Index of Erectile Function were completed at study visits.[1][2]

Outcome Measures: The primary outcome measure was the stopwatch-timed IELT.[1]
Secondary outcome measures included patient-reported outcomes from the modified Index of
Premature Ejaculation questionnaire.[1]





Click to download full resolution via product page

Caption: Workflow of the Phase 2 clinical trial for epelsiban.

# Safety and Tolerability

**Epelsiban** at both 50 mg and 150 mg doses was found to be well tolerated.[1][2] The most common adverse event reported was headache, with similar rates across all treatment groups, including placebo.[1][2]



## Conclusion

In summary, the available clinical trial data does not support the efficacy of **epelsiban** for the treatment of premature ejaculation. While the drug was well-tolerated, it failed to demonstrate a significant improvement in Intravaginal Ejaculatory Latency Time compared to placebo. The findings suggest that targeting peripheral oxytocin receptors may not be a viable strategy for managing this condition and that future research may need to focus on centrally-acting oxytocin antagonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Epelsiban Wikipedia [en.wikipedia.org]
- 5. Emerging and investigational drugs for premature ejaculation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Epelsiban vs. Placebo for Premature Ejaculation: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671370#efficacy-of-epelsiban-compared-to-placebo-in-premature-ejaculation]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com